Quercetin 3-rutinoside-7-glucoside
Overview
Description
Quercetin 3-O-rutinoside-7-O-glucoside is a flavonol glycoside with antioxidant properties . It is also known as 3,3′,4′,5,7-Pentahydroxyflavone 3-rutinoside 7-glucoside . It has been shown to have potential use in the treatment of cancer, particularly bladder cancer .
Synthesis Analysis
The synthesis of Quercetin 3-O-rutinoside-7-O-glucoside involves complex biochemical processes. One study indicated that phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), flavonol synthase (FLS), bifunctional dihydroflavonol 4-reductase/flavanone 4-reductase (DFR) and anthocyanidin reductase (ANR) were the key genes involved in flavonoid accumulation .Molecular Structure Analysis
The molecular structure of Quercetin 3-O-rutinoside-7-O-glucoside is complex. It contains total 99 bond(s); 59 non-H bond(s), 14 multiple bond(s), 9 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 6 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 10 hydroxyl group(s), 3 aromatic hydroxyl(s), 1 primary alcohol(s), 9 secondary alcohol(s), 5 ether(s) (aliphatic) .Chemical Reactions Analysis
Quercetin 3-O-rutinoside-7-O-glucoside has been found to exhibit strong lipid peroxidation inhibitory activities . It has also been shown to enter the hydrophobic pocket of ovalbumin to form six hydrogen bonds with amino acid residues, which affected the glycation process .Physical And Chemical Properties Analysis
Quercetin 3-O-rutinoside-7-O-glucoside is a solid compound with a molecular weight of 772.66 . It is an antioxidant agent that can be found in Hemerocallis fulva .Scientific Research Applications
Antioxidant Biomaterial Development
Quercetin-3-O-rutinoside, along with isoquercetin and quercetin, has been utilized in the development of antioxidant biomaterials. This application involves the conversion of rutin to isoquercetin and quercetin during the production of poly(l-lactic acid) films. These films can deliver flavonoids to tissues, pharmaceuticals, or food matrices, leveraging their antioxidant, cytoprotective, vasoprotective, antiproliferative, and antiinflammatory properties (Cruz-Zúñiga et al., 2016).
Bioavailability Studies
Studies have compared the bioavailabilities of different quercetin glucosides in humans. Quercetin-3-rutinoside's bioavailability was found to be significantly lower than that of quercetin-4'-glucoside, although it can transform into quercetin-3-glucoside by splitting off a rhamnose molecule. This research helps in understanding the impact of the sugar moiety in quercetin glycosides on human absorption (Olthof et al., 2000).
Antibacterial Activity
Quercetin-3-O-rutinoside has been identified in studies investigating the antibacterial effects of various plant extracts. For instance, it was found in the Marrubium globosum ssp. libanoticum, a plant used for treating inflammatory diseases, asthma, and other disorders. Quercetin-3-O-rutinoside, among other compounds, showed significant antibacterial activity against strains known to cause respiratory, gastrointestinal, skin, and urinary disorders (Rigano et al., 2007).
Dietary Absorption and Health Implications
Research on the absorption of dietary quercetin glycosides, including quercetin-3-rutinoside, in humans has shown that appreciable amounts are absorbed, with the absorption enhanced by conjugation with glucose. These findings have implications for understanding how dietary quercetin, a potent antioxidant, impacts health, particularly in preventing oxidation of low-density lipoproteins and its association with reduced coronary heart disease mortality (Hollman et al., 1995).
Rutin Biosynthesis
Studies on rutin biosynthesis in plants, specifically in Fagopyrum esculentum (common buckwheat), have shed light on the enzymatic processes involved. This research has identified the enzymes and genetic components responsible for converting quercetin into rutin, a process of significant interest due to rutin's medicinal properties (Koja et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O21/c1-9-19(38)23(42)26(45)31(49-9)48-8-17-21(40)25(44)28(47)33(53-17)54-30-22(41)18-14(37)5-11(50-32-27(46)24(43)20(39)16(7-34)52-32)6-15(18)51-29(30)10-2-3-12(35)13(36)4-10/h2-6,9,16-17,19-21,23-28,31-40,42-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUFXPFDJYNCFD-YQJBXTIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184406 | |
Record name | Quercetin 3-rutinoside-7-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quercetin 3-rutinoside-7-glucoside | |
CAS RN |
30311-61-6 | |
Record name | Quercetin 3-rutinoside-7-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030311616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quercetin 3-rutinoside-7-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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